cis-2,4-Dimethylazetidinehydrochloride

Conformational constraint Serotonin receptor Drug discrimination

Researchers mapping 5-HT2A binding conformations require a stereochemically pure, rigid cis-configured building block to serve as a low-activity control. Using flexible diethylamine or the wrong diastereomer yields divergent, irreproducible results. - Defines a specific low-activity state for LSD pharmacophore mapping, distinct from the active (S,S)-trans isomer. - Enables precise negative control experiments in rodent drug discrimination assays. - Ensures batch-to-batch consistency with a purity specification of ≥97% (HPLC).

Molecular Formula C5H12ClN
Molecular Weight 121.61 g/mol
CAS No. 2231663-46-8
Cat. No. B6300540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2,4-Dimethylazetidinehydrochloride
CAS2231663-46-8
Molecular FormulaC5H12ClN
Molecular Weight121.61 g/mol
Structural Identifiers
SMILESCC1CC(N1)C.Cl
InChIInChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H/t4-,5+;
InChIKeyHNDQBGXJXDSIMB-JEVYUYNZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2,4-Dimethylazetidine Hydrochloride Overview


cis-2,4-Dimethylazetidine hydrochloride (CAS 2231663-46-8) is a saturated, four-membered nitrogen-containing heterocycle, designated as a rigid analogue of diethylamine [1]. It is primarily utilized as a synthetic intermediate for creating conformationally constrained lysergamide analogs to investigate molecular binding orientations at serotonin receptors [1]. This specific cis isomer is a key component in a research toolkit for mapping the active conformation of dialkylamines, complementing its trans-diastereomers [2].

Why cis-2,4-Dimethylazetidine HCl Is Irreplaceable


Interchanging cis-2,4-dimethylazetidine hydrochloride with its trans-isomers or with flexible diethylamine in a research setting will lead to significantly divergent pharmacological outcomes. The rigid azetidine ring locks the N-substituents in a specific spatial orientation that is distinct from both the active (S,S)-isomer and the inactive (R,R)-isomer [1]. This structural constraint directly translates to a unique pharmacological profile, making generic substitution inappropriate for experiments designed to probe stereospecific target interactions [1]. Consequently, procurement of the correct isomer is critical for experimental reproducibility, as the cis configuration defines a specific low-activity control state.

Quantitative Evidence for cis-2,4-Dimethylazetidine HCl


Lower In Vivo Potency vs S,S-Diastereomer

In a direct head-to-head comparison, the lysergic acid amide derived from cis-2,4-dimethylazetidine demonstrated markedly lower LSD-like behavioral activity in a rat two-lever drug discrimination model than the amide from the potent (S,S)-(+)-2,4-dimethylazetidine isomer [1]. This establishes the cis isomer's value as a low-activity control for mechanistic studies.

Conformational constraint Serotonin receptor Drug discrimination

Reduced 5-HT2A Receptor Affinity vs S,S-Isomer

The cis-dimethylazetidine-derived lysergamide had lower affinity at the rat serotonin 5-HT2A receptor, the primary target for hallucinogens, compared to the (S,S)-(+)-dimethylazetidine-derived ligand, which showed the highest affinity in the series [1]. This receptor-level difference underpins the behavioral observations.

5-HT2A receptor Binding affinity Serotonin

Commercial Availability and Storage Specifications

This specific compound is commercially available from Sigma-Aldrich in a manageable physical form (off-white solid) at a catalog purity of 97% with a recommended storage temperature of 0-8°C . This ensures researchers can acquire a well-characterized, stable form of the compound, which is often not the case for niche stereoisomers from less reputable sources.

Chemical procurement Purity Supply chain

Research Applications of cis-2,4-Dimethylazetidine HCl


GPCR Binding Pocket Stereochemical Probe

Use as a key synthetic intermediate to generate a conformationally constrained lysergic acid amide. The resulting low-activity probe serves as a negative control to precisely map the active binding orientation of the diethylamide moiety within the 5-HT2A receptor, distinguishing it from the high-activity (S,S)-trans probe [1].

In Vivo Behavioral Pharmacology Negative Control

Incorporate into lysergamide synthesis to create a compound with low hallucinogenic potential for use as a comparator in rodent drug discrimination assays, ensuring observed effects with active isomers are stereospecific [1].

Dialkylamine Conformation SAR Studies

Employ as a rigid cis-configured building block to systematically study the impact of dialkylamine constraint on biological activity, in contrast to outcomes from its trans-isomers or flexible diethylamine precursors [1].

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